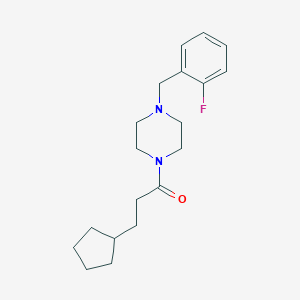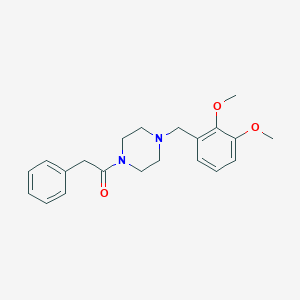![molecular formula C16H23ClN2O B247582 4-[1-(4-Chlorobenzyl)-4-piperidinyl]morpholine](/img/structure/B247582.png)
4-[1-(4-Chlorobenzyl)-4-piperidinyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(4-Chlorobenzyl)-4-piperidinyl]morpholine, also known as CBPM, is a chemical compound that has been studied extensively for its potential applications in scientific research. CBPM is a morpholine derivative that has been synthesized through a variety of methods, and has been found to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 4-[1-(4-Chlorobenzyl)-4-piperidinyl]morpholine is not fully understood, but it is thought to act as a sigma-1 receptor agonist. Activation of the sigma-1 receptor has been shown to have a range of effects on cellular processes, including modulation of ion channels, regulation of intracellular calcium signaling, and regulation of gene expression. 4-[1-(4-Chlorobenzyl)-4-piperidinyl]morpholine has been found to have a range of effects on cellular processes, including modulation of ion channels, regulation of intracellular calcium signaling, and regulation of gene expression.
Biochemical and Physiological Effects:
4-[1-(4-Chlorobenzyl)-4-piperidinyl]morpholine has been found to have a range of biochemical and physiological effects. In addition to its effects on the sigma-1 receptor, 4-[1-(4-Chlorobenzyl)-4-piperidinyl]morpholine has been found to inhibit voltage-gated sodium channels, and to increase the release of acetylcholine in the brain. 4-[1-(4-Chlorobenzyl)-4-piperidinyl]morpholine has also been shown to have neuroprotective effects in animal models of stroke and neurodegenerative disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-[1-(4-Chlorobenzyl)-4-piperidinyl]morpholine has several advantages for use in laboratory experiments. It has high affinity for the sigma-1 receptor, making it a useful tool compound for studying the physiological effects of sigma-1 receptor activation. 4-[1-(4-Chlorobenzyl)-4-piperidinyl]morpholine is also relatively easy to synthesize, and can be obtained in high purity. However, 4-[1-(4-Chlorobenzyl)-4-piperidinyl]morpholine has several limitations for use in laboratory experiments. It has low solubility in aqueous solutions, and can be difficult to work with in some experimental settings. In addition, 4-[1-(4-Chlorobenzyl)-4-piperidinyl]morpholine has not been extensively studied in vivo, and its effects in living organisms are not well understood.
Orientations Futures
There are several areas of future research that could be explored with 4-[1-(4-Chlorobenzyl)-4-piperidinyl]morpholine. One area of research could focus on the development of 4-[1-(4-Chlorobenzyl)-4-piperidinyl]morpholine derivatives with improved solubility and bioavailability. Another area of research could focus on the in vivo effects of 4-[1-(4-Chlorobenzyl)-4-piperidinyl]morpholine, and its potential as a therapeutic agent for neurodegenerative diseases. Finally, 4-[1-(4-Chlorobenzyl)-4-piperidinyl]morpholine could be used as a tool compound to study the role of the sigma-1 receptor in a range of physiological processes, including pain perception, cognitive function, and cell survival.
Méthodes De Synthèse
4-[1-(4-Chlorobenzyl)-4-piperidinyl]morpholine has been synthesized using a variety of methods, including the reaction of 4-chlorobenzyl chloride with morpholine in the presence of a base, or the reaction of 4-chlorobenzylamine with morpholine in the presence of a dehydrating agent. Other methods include the reaction of 4-chlorobenzyl bromide with morpholine in the presence of a palladium catalyst, or the reaction of 4-chlorobenzyl alcohol with morpholine in the presence of a dehydrating agent. Regardless of the method used, the synthesis of 4-[1-(4-Chlorobenzyl)-4-piperidinyl]morpholine typically involves the reaction of a 4-chlorobenzyl derivative with morpholine.
Applications De Recherche Scientifique
4-[1-(4-Chlorobenzyl)-4-piperidinyl]morpholine has been studied extensively for its potential applications in scientific research. One area of research that has focused on 4-[1-(4-Chlorobenzyl)-4-piperidinyl]morpholine is its potential as a ligand for the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in a range of physiological processes, including pain perception, cognitive function, and cell survival. 4-[1-(4-Chlorobenzyl)-4-piperidinyl]morpholine has been found to bind to the sigma-1 receptor with high affinity, and has been used as a tool compound to study the physiological effects of sigma-1 receptor activation.
Propriétés
Formule moléculaire |
C16H23ClN2O |
|---|---|
Poids moléculaire |
294.82 g/mol |
Nom IUPAC |
4-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]morpholine |
InChI |
InChI=1S/C16H23ClN2O/c17-15-3-1-14(2-4-15)13-18-7-5-16(6-8-18)19-9-11-20-12-10-19/h1-4,16H,5-13H2 |
Clé InChI |
RLGMFPQJQATVAG-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCOCC2)CC3=CC=C(C=C3)Cl |
SMILES canonique |
C1CN(CCC1N2CCOCC2)CC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B247505.png)
![3-Cyclopentyl-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B247507.png)




![3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247517.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine](/img/structure/B247518.png)


